5-(3-Methylsulfonylaminophenyl)nicotinic acid
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Overview
Description
5-(3-Methylsulfonylaminophenyl)nicotinic acid is a chemical compound with the molecular formula C13H13N3O4S. It is a derivative of nicotinic acid, which is known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD), an essential cofactor in various biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylsulfonylaminophenyl)nicotinic acid typically involves the following steps:
Nitration: The starting material, 3-methylsulfonylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Coupling: The resulting 3-methylsulfonylaminophenyl compound is coupled with nicotinic acid under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylsulfonylaminophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted aromatic compounds .
Scientific Research Applications
5-(3-Methylsulfonylaminophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: The compound is studied for its potential role in modulating biological pathways involving nicotinic acid derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfonylaminophenyl)nicotinic acid involves its interaction with molecular targets such as enzymes involved in NAD biosynthesis. The compound may modulate the activity of these enzymes, thereby influencing various metabolic pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-methylsulfonylaminophenyl)nicotinic acid
- 5-(3-Methylsulfonylphenyl)nicotinic acid
Uniqueness
5-(3-Methylsulfonylaminophenyl)nicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylsulfonylamino group enhances its solubility and reactivity compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-12-4-2-3-9(6-12)10-5-11(13(16)17)8-14-7-10/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCDHUBPFUYZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688360 |
Source
|
Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-44-8 |
Source
|
Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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